(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is a complex organic compound characterized by its unique spirocyclic structure. This compound, which features a hydroxylamine functional group, is of interest in various fields of chemical research, particularly in medicinal chemistry due to its potential biological activity. The compound is synthesized from commercially available reagents, making it accessible for research and industrial applications.
The compound can be sourced through chemical suppliers such as Benchchem, which provides qualified products for research purposes.
This compound falls under the category of organic compounds, specifically within the class of spirocyclic amides. Its structural uniqueness lends itself to applications in drug design and synthesis of biologically active molecules.
The synthesis of (Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide typically involves several key steps:
The synthetic process may involve intermediate compounds that require purification through techniques such as chromatography. The final product is typically characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm its structure.
The molecular structure of (Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3O3 |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethanimidamide |
| InChI | InChI=1S/C10H19N3O3/c11-9(12-15)6-13-3-2-10(7-13)5-8(14)1-4-16-10/h8,14-15H,1-7H2,(H2,11,12) |
| InChI Key | PAGWCDVKQRYVNB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2(CCN(C2)C/C(=N/O)/N)CC1O |
The structure features a spirocyclic framework that contributes to its rigidity and three-dimensionality, which are valuable characteristics in drug design.
(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide may participate in various chemical reactions typical of amides and hydroxylamines:
These reactions require careful control of conditions such as pH and temperature to ensure selectivity and yield of the desired products.
The mechanism of action for (Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide primarily involves its interaction with biological targets, particularly enzymes:
The physical properties include:
Key chemical properties include:
(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-y)acetimidamide has several applications in scientific research:
This compound represents a significant area of interest across multiple disciplines due to its unique properties and potential applications in drug development and materials science.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2